molecular formula C22H19ClN4O4S B2641186 benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 377049-79-1

benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No. B2641186
CAS RN: 377049-79-1
M. Wt: 470.93
InChI Key: MCNAAFJYWMFUBR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a purine ring, and a thioacetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large aromatic system. The benzyl group and the purine ring would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For instance, the benzyl group is known to undergo oxidation and reduction reactions . The purine ring, being a part of many biological molecules, might undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility might be influenced by the polar thioacetate group .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound's synthesis often involves complex reactions, such as benzylation of alcohols, that yield benzyl ethers, illustrating its utility in constructing diverse molecular frameworks. For instance, 2-benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt that efficiently converts alcohols into benzyl ethers upon warming, showcasing the compound's role in facilitating such transformations (Poon & Dudley, 2006).

Material Science and Catalysis

  • In material science, the compound may contribute to the development of photoluminescent materials. For example, a study reported the solvothermal reaction leading to a metal-organic polymer with strong photoluminescence at room temperature, hinting at the potential use of related compounds in creating photoluminescent materials for various applications (Chen et al., 2003).

Organic Electronics

  • The compound's derivatives have been explored in the context of organic electronics, such as in the synthesis of electrochromic materials. A notable example includes the development of a low bandgap black polymer electrochrome that absorbs virtually the whole visible spectrum, indicating the compound's relevance to advancements in electrochromic devices (İçli et al., 2010).

Catalysis

  • The compound's utility is also evident in catalysis, where it may serve as a precursor or ligand in catalytic reactions. A study on iron-catalyzed benzylation of 1,3-dicarbonyl compounds demonstrates the compound's potential role in facilitating catalytic processes, leading to the efficient synthesis of pharmaceutically relevant molecules (Kischel et al., 2007).

properties

IUPAC Name

benzyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4S/c1-26-19-18(20(29)25-21(26)30)27(11-15-9-5-6-10-16(15)23)22(24-19)32-13-17(28)31-12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNAAFJYWMFUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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